molecular formula C15H16ClN3O2 B509454 {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine CAS No. 757206-87-4

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B509454
CAS No.: 757206-87-4
M. Wt: 305.76g/mol
InChI Key: GABUUVCNHRWWHB-UHFFFAOYSA-N
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Description

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C14H16ClN3O2. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a furoyl-piperazine moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine typically involves the reaction of 3-chloroaniline with 1-(2-furoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furoyl group to a more saturated form.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine: This compound is unique due to its specific combination of a chloro-substituted phenyl ring and a furoyl-piperazine moiety.

    This compound derivatives: These include compounds with different substituents on the phenyl ring or modifications to the furoyl-piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block and a tool for studying molecular interactions.

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABUUVCNHRWWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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